Etoperidone hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPQZVLIZKSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52942-31-1 (Parent) | |
| Record name | Etoperidone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30967410 | |
| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-22-1, 52942-37-7 | |
| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoperidone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoperidone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOPERIDONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FSU2FR80J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Early Development of Etoperidone Hydrochloride
Discovery and Initial Characterization
Etoperidone (B1204206) was developed by the Italian pharmaceutical company Angelini Francesco A.C.R.A.F. and introduced in Europe in 1977. nih.govpharmacompass.comdrugbank.comdrugbank.com It is classified as a phenylpiperazine-substituted triazole derivative. nih.govpharmacompass.comdrugbank.comdrugbank.com The International Nonproprietary Name (INN) for etoperidone was proposed in 1976 and recommended the following year. wikipedia.org Its developmental names included ST-1191 and McN-A-2673-11. wikipedia.org
Pharmacologically, etoperidone is characterized by a biphasic effect on serotonin (B10506) transmission, acting as both a serotonin receptor inhibitor and a reuptake inhibitor of serotonin, norepinephrine (B1679862), and dopamine (B1211576). nih.govpharmacompass.comdrugbank.com It also exhibits inhibitory action at α-adrenergic receptors. nih.govpharmacompass.comdrugbank.com The primary activity of etoperidone is mediated by its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP). nih.govdrugbank.comncats.io This metabolite is an agonist of the 5-HT2c receptor and an antagonist of the 5-HT2a receptor. nih.govdrugbank.comncats.io
Relationship to Phenylpiperazine Antidepressants (Trazodone, Nefazodone)
Etoperidone belongs to the phenylpiperazine class of antidepressants and is chemically and pharmacologically related to trazodone (B27368) and nefazodone (B1678010). wikipedia.orgwikipedia.orgresearchgate.netpatsnap.com All three compounds share a phenylpiperazine moiety and are metabolized to mCPP. researchgate.netpatsnap.compsychiatriapolska.pl This shared metabolite contributes to their serotonergic effects. ncats.io
Trazodone, also discovered by Angelini, and etoperidone are considered analogs. drugbank.com Nefazodone is described as an alpha-phenoxyl derivative of etoperidone. wikipedia.org The key distinction in their receptor binding profiles is that the chlorophenylpiperazine (B10847632) derivatives, including etoperidone, trazodone, and nefazodone, are the most potent antidepressants at the alpha-2-adrenergic and 5-HT1A receptors. drugbank.comnih.gov
Table 1: Comparison of Phenylpiperazine Antidepressants
| Feature | Etoperidone | Trazodone | Nefazodone |
|---|---|---|---|
| Class | Phenylpiperazine, SARI wikipedia.orgresearchgate.net | Phenylpiperazine, SARI researchgate.netpsychiatriapolska.pl | Phenylpiperazine, SARI wikipedia.orgresearchgate.net |
| Primary Mechanism | Serotonin antagonist and reuptake inhibitor wikipedia.org | Serotonin antagonist and reuptake inhibitor psychiatriapolska.pl | Serotonin antagonist and reuptake inhibitor wikipedia.org |
| Active Metabolite | m-chlorophenylpiperazine (mCPP) nih.govdrugbank.comncats.io | m-chlorophenylpiperazine (mCPP) psychiatriapolska.pl | m-chlorophenylpiperazine (mCPP) wikipedia.org |
| Receptor Binding Profile | Potent at 5-HT2A, α1-adrenergic, and 5-HT1A receptors wikipedia.org | Potent at α1, 5-HT2A, H1, and 5-HT1A receptors psychiatriapolska.pl | Potent antagonist of 5-HT2A and 5-HT2C receptors wikipedia.org |
| Development Status | Withdrawn or never marketed wikipedia.orgdrugbank.comncats.io | Marketed nih.gov | Withdrawn from most markets due to liver toxicity wikipedia.org |
Early Research Directions and Therapeutic Intentions
The primary therapeutic intention for etoperidone was the treatment of depression. wikipedia.orgdrugbank.com Early research also explored its potential use in other areas. Studies investigated its efficacy in managing tremors associated with Parkinson's disease and other extrapyramidal symptoms. drugbank.comncats.io There was also research into its potential application for male impotence. drugbank.comncats.io Furthermore, etoperidone was studied in the context of dementia, where its effectiveness was found to be comparable to thioridazine. ncats.io
Withdrawal or Non-Marketing Status and Implications for Research
The development of nefazodone was, in part, an effort to separate the desired serotonergic effects from the less tolerated adrenergic effects of etoperidone. nih.govdrugbank.com The withdrawal of nefazodone from most markets due to rare but serious liver damage highlights the ongoing challenges in developing safe and effective antidepressants. wikipedia.org While the brand name Serzone (nefazodone) was discontinued (B1498344) in the U.S. for commercial reasons, generic versions remain available. federalregister.gov The history of these related compounds underscores the intricate process of drug development and post-marketing surveillance.
Pharmacodynamics and Receptor Interactions of Etoperidone Hydrochloride
Primary Mechanism of Action: Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI)
Etoperidone (B1204206) is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). wikipedia.org This classification reflects its dual mechanism of action: it functions as an antagonist at specific serotonin receptors while also inhibiting the reuptake of serotonin from the synaptic cleft. drugbank.comnih.govwikipedia.org This combined activity modulates serotonergic neurotransmission in a multifaceted manner, distinguishing it from other classes of antidepressants such as selective serotonin reuptake inhibitors (SSRIs). drugbank.compatsnap.com The SARI profile involves potent antagonism of 5-HT2A receptors and weaker inhibition of the serotonin transporter (SERT). wikipedia.orgmental-health-matters.org
Detailed Receptor Binding Profile
Below is a summary of the binding affinities of etoperidone for various receptors and transporters.
| Target | Kᵢ (nM) | Species |
| 5-HT2A Receptor | 36 | Human |
| α1-Adrenergic Receptor | 38 | Human |
| 5-HT1A Receptor | 85 | Human |
| α2-Adrenergic Receptor | 570 | Human |
| Serotonin Transporter (SERT) | 890 | Human |
| D2 Receptor | 2,300 | Human |
| H1 Receptor | 3,100 | Human |
| Norepinephrine (B1679862) Transporter (NET) | 20,000 | Human |
| Muscarinic Acetylcholine (B1216132) Receptor (mACh) | >35,000 | Human |
| Dopamine (B1211576) Transporter (DAT) | 52,000 | Human |
| Kᵢ represents the inhibition constant; a smaller value indicates a stronger binding affinity. wikipedia.orgmental-health-matters.org |
Serotonin Receptors (5-HT)
Etoperidone's interaction with serotonin receptors is central to its mechanism of action, with varying effects at different receptor subtypes. wikipedia.orgmental-health-matters.org
Etoperidone demonstrates high-potency antagonism at the 5-HT2A receptor, with a Kᵢ value of 36 nM in human brain tissue. wikipedia.orgmental-health-matters.orgdrugbank.com This potent blockade of 5-HT2A receptors is a defining characteristic of the SARI class of antidepressants and is thought to contribute to their therapeutic effects. wikipedia.orgnih.gov The antagonism of these receptors is significant in the pharmacological profile of etoperidone. drugbank.comdrugbank.com
The activity of etoperidone at the 5-HT2C receptor is largely attributed to its active metabolite, m-chlorophenylpiperazine (mCPP). nih.gov mCPP is known to be an agonist at the 5-HT2C receptor. drugbank.comnih.gov This agonism can influence the release of other neurotransmitters, such as dopamine and norepinephrine. wikipedia.org
Etoperidone exhibits a notable affinity for the 5-HT1A receptor, with Kᵢ values reported to be 20.2 nM in rat cerebral cortical synaptosomes and 85 nM in human receptors. wikipedia.orgdrugbank.comnih.gov Studies suggest that etoperidone acts predominantly as an antagonist at 5-HT1A receptors. nih.gov In vivo studies in rats showed that etoperidone inhibited behaviors induced by the 5-HT1A agonist 8-OH-DPAT, indicating antagonistic activity. nih.gov However, some research suggests the possibility of weak partial agonist activity, particularly at higher doses. nih.gov This interaction with 5-HT1A receptors, which are involved in mood and anxiety regulation, is a key component of its pharmacodynamic profile. nih.govpsychopharmacologyinstitute.com
Etoperidone exerts a biphasic, or dual, effect on the central transmission of serotonin. drugbank.comnih.govnih.gov This is characterized by an initial antagonist effect followed by an agonist-like action. nih.gov Research indicates that in lower doses, etoperidone acts as a serotonin antagonist. nih.gov In contrast, higher doses produce a stimulating action on the central serotonin system, which is believed to be mediated by the formation of its active metabolite, mCPP. drugbank.comnih.gov This stimulating effect was shown to be abolished by 5-HT antagonists and inhibitors of drug metabolism, supporting the role of a metabolite in this secondary phase of action. nih.gov This biphasic activity, combining both serotonin receptor blockade and indirect agonism, underscores the complexity of etoperidone's influence on serotonergic neurotransmission. drugbank.comnih.gov
Adrenergic Receptors (α-Adrenergic)
Etoperidone demonstrates significant activity at alpha-adrenergic receptors, which is a key aspect of its pharmacological character. nih.gov This interaction is primarily antagonistic and contributes to some of the compound's notable clinical effects, such as sedation and cardiovascular changes. nih.govdrugbank.com
Etoperidone is a potent antagonist of the α1-adrenergic receptor, with a binding affinity (Ki) of 38 nM. wikipedia.orgmental-health-matters.org This high-affinity blockade is one of the most significant pharmacologic actions of the drug, comparable in potency to its action at the 5-HT2A receptor. wikipedia.orgmental-health-matters.org The antagonism of α1-adrenergic receptors is directly associated with the sedative and cardiovascular effects, such as hypotension, observed with etoperidone administration. nih.govdrugbank.com
Etoperidone also acts as an antagonist at α2-adrenergic receptors, though with a lower affinity than for α1 receptors. wikipedia.orgmental-health-matters.org Its binding affinity (Ki) for the α2-adrenergic receptor is 570 nM. wikipedia.orgmental-health-matters.org Despite this lower potency compared to its α1 antagonism, etoperidone, along with other chlorophenylpiperazine (B10847632) derivatives, is considered to be among the more potent antidepressants at the α2-adrenergic receptor. drugbank.com
Dopamine D2 Receptor Antagonism
Etoperidone displays a very weak affinity for the dopamine D2 receptor. wikipedia.orgmental-health-matters.org Research indicates a Ki value of 2,300 nM, suggesting that its antagonistic activity at this receptor is negligible and unlikely to contribute significantly to its primary pharmacological effects at therapeutic concentrations. wikipedia.orgmental-health-matters.org
Muscarinic Acetylcholine Receptor Antagonism
The affinity of etoperidone for muscarinic acetylcholine receptors is exceptionally low, with a reported Ki value greater than 35,000 nM. wikipedia.orgmental-health-matters.org This negligible interaction indicates that etoperidone is unlikely to produce clinically significant anticholinergic effects.
Monoamine Transporter Affinity (Serotonin, Norepinephrine, Dopamine)
Serotonin Transporter (SERT): Ki = 890 nM wikipedia.orgmental-health-matters.org
Norepinephrine Transporter (NET): Ki = 20,000 nM wikipedia.orgmental-health-matters.org
Dopamine Transporter (DAT): Ki = 52,000 nM wikipedia.orgmental-health-matters.org
This profile classifies etoperidone as a weak serotonin reuptake inhibitor. nih.gov
| Site | Ki (nM) | Species |
|---|---|---|
| α1-Adrenergic Receptor | 38 | Human |
| α2-Adrenergic Receptor | 570 | Human |
| Dopamine D2 Receptor | 2,300 | Human |
| Muscarinic Acetylcholine Receptors | >35,000 | Human |
| Serotonin Transporter (SERT) | 890 | Human |
| Norepinephrine Transporter (NET) | 20,000 | Human |
| Dopamine Transporter (DAT) | 52,000 | Human |
Contribution of Metabolites to Pharmacological Activity
The pharmacological activity of etoperidone is not solely attributable to the parent compound; its metabolites play a crucial role. drugbank.com Etoperidone is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4, into numerous metabolites. nih.govpatsnap.comnih.gov The most significant of these is 1-(3-chlorophenyl)piperazine (B195711), more commonly known as meta-chlorophenylpiperazine (mCPP). nih.govwikipedia.orgpatsnap.com
The formation of mCPP is a key feature of etoperidone's metabolism, and this active metabolite is thought to be largely responsible for the drug's serotonergic effects. wikipedia.orgmental-health-matters.org mCPP itself has a complex pharmacodynamic profile, exhibiting affinity for multiple serotonergic and adrenergic receptors. nih.govdrugbank.com It acts as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A and 5-HT2B receptors. nih.govwikipedia.org Furthermore, mCPP shows a strong affinity for the serotonin transporter and functions as both a serotonin reuptake inhibitor and a releasing agent. wikipedia.orgnih.govpsychonautwiki.org While mCPP mediates many of the serotonergic actions, the parent etoperidone structure is believed to be responsible for the activity at α-adrenergic receptors. nih.govdrugbank.com
Role of 1-(3'-chlorophenyl)piperazine (mCPP) as a Major Metabolite
The formation of mCPP is a common feature of several phenylpiperazine antidepressants, including trazodone (B27368) and nefazodone (B1678010). nih.govwikipedia.orgoup.com Studies have shown that mCPP is readily detected in the brain and plasma following the administration of etoperidone, and it is believed to be largely responsible for the serotonergic effects observed with the parent drug. mental-health-matters.orgwikipedia.orgnih.gov In fact, the agonistic action on the serotonin system seen after etoperidone administration is likely connected to the formation of mCPP. nih.gov
mCPP Receptor Binding Profile (5-HT2C agonist, 5-HT2A antagonist)
The active metabolite mCPP has a distinct and potent interaction with various serotonin (5-HT) receptors. drugbank.comwikipedia.org Its neuropsychiatric effects are exerted through these interactions. nih.govresearchgate.net The primary actions of mCPP are characterized by its agonist activity at the 5-HT2C receptor and antagonist activity at the 5-HT2A receptor. drugbank.comnih.govusbio.net
mCPP is a potent 5-HT2C receptor agonist. wikipedia.orgnih.gov This interaction is thought to mediate several of its effects, including anxiety and appetite suppression. wikipedia.orgpsychonautwiki.org Its discriminative stimulus effects in animal studies are primarily mediated by its activity at this receptor. wikipedia.orgutmb.edu
Beyond these primary targets, mCPP displays significant affinity for a wide range of other serotonin receptors, generally acting as an agonist. wikipedia.orgpsychonautwiki.org It also weakly interacts with the serotonin transporter (SERT) and has some affinity for adrenergic receptors. wikipedia.org
| Receptor/Transporter | Binding Affinity (Ki, nM) | Action |
| 5-HT2C | 3.4 | Partial Agonist |
| 5-HT2B | 28.8 | Antagonist |
| 5-HT2A | 32.1 | Antagonist / Partial Agonist |
| 5-HT1A | 18.9 | Antagonist / Weak Partial Agonist |
| 5-HT1B | Significant Affinity | Agonist |
| 5-HT1D | Significant Affinity | Agonist |
| 5-HT3 | Significant Affinity | Agonist |
| 5-HT7 | Significant Affinity | Agonist |
| SERT | Significant Affinity | Inhibitor / Releasing Agent |
| α1-adrenergic | Some Affinity | N/A |
| α2-adrenergic | Some Affinity | N/A |
This table presents a summary of the receptor binding profile for mCPP, with data compiled from multiple sources. wikipedia.orgpsychonautwiki.orgnih.gov "Significant Affinity" and "Some Affinity" are used where specific Ki values were not consistently reported across general pharmacology reviews.
Comparative Pharmacological Profile of Etoperidone and its Metabolites
The pharmacological profile of etoperidone is distinct from that of its major metabolite, mCPP, which contributes to the parent drug's complex and biphasic actions. drugbank.comnih.gov Etoperidone itself is primarily a receptor antagonist, while mCPP exhibits more pronounced agonist activity at several key serotonin receptors. mental-health-matters.orgwikipedia.orgnih.gov
Etoperidone is a potent antagonist of 5-HT2A and α1-adrenergic receptors. mental-health-matters.orgwikipedia.org Its affinity for the α1-adrenergic receptor is thought to contribute to its sedative effects. drugbank.comnih.gov In contrast, its ability to inhibit the reuptake of serotonin is very weak. mental-health-matters.orgwikipedia.org In vivo studies have shown that etoperidone can inhibit serotonin-mediated behaviors, such as 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitches in mice, which is consistent with a 5-HT antagonist profile. nih.govnih.gov
mCPP, on the other hand, produces behavioral effects characteristic of serotonergic stimulation. nih.gov While both etoperidone and mCPP show antagonistic properties at the 5-HT1A receptor in vivo, mCPP's profile is dominated by its agonist effects at other serotonin receptors, particularly 5-HT2C. wikipedia.orgnih.gov This contrasts with etoperidone's primary profile as a 5-HT2A and α1-adrenergic antagonist. mental-health-matters.orgnih.gov The peripheral effects of the two compounds also differ, with mCPP potentiating the effects of norepinephrine and serotonin, while etoperidone inhibits them. nih.gov
| Receptor/Transporter | Etoperidone (Ki, nM) | mCPP (Ki, nM) |
| 5-HT2A | 36 | 32.1 |
| α1-adrenergic | 38 | Some Affinity |
| 5-HT1A | 85 (May be partial agonist) | 18.9 |
| α2-adrenergic | 570 | Some Affinity |
| Serotonin Transporter (SERT) | 890 | Significant Affinity |
| D2 Receptor | 2,300 | >10,000 |
| H1 Receptor | 3,100 | 326 |
| Norepinephrine Transporter (NET) | 20,000 | Some Affinity |
| Dopamine Transporter (DAT) | 52,000 | >10,000 |
This table provides a comparative view of the binding affinities for etoperidone and its metabolite mCPP. Data is compiled from multiple sources. mental-health-matters.orgwikipedia.orgwikipedia.orgnih.gov
Pharmacokinetics and Biotransformation of Etoperidone Hydrochloride
Absorption Characteristics
Following oral administration, etoperidone (B1204206) hydrochloride is absorbed from the gastrointestinal tract. However, the extent of absorption and subsequent bioavailability can be highly variable among individuals. Research indicates that the bioavailability may be as low as 12%. This low and variable bioavailability is primarily attributed to a high degree of first-pass metabolism in the liver.
The time required to reach the maximum plasma concentration (Tmax) of etoperidone has been observed to range from 1.4 to 4.8 hours. This variability in Tmax further reflects the differences in individual absorption and metabolic rates.
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | As low as 12% | wikipedia.orgnih.gov |
| Time to Peak Plasma Concentration (Tmax) | 1.4 - 4.8 hours | wikipedia.orgnih.gov |
Distribution Studies (Volume of Distribution, Protein Binding)
Etoperidone exhibits extensive distribution throughout the body, a characteristic influenced by its high degree of binding to plasma proteins. While the specific percentage of protein binding is not definitively quantified in available literature, it is consistently described as extensive. This high protein binding modulates the apparent volume of distribution (Vd), which ranges from 0.23 to 0.69 L/kg. The Vd is a theoretical volume that represents the extent of a drug's distribution in the body's tissues compared to the plasma.
| Parameter | Value | Reference |
|---|---|---|
| Volume of Distribution (Vd) | 0.23 - 0.69 L/kg | wikipedia.orgnih.gov |
| Protein Binding | Extensive | nih.gov |
Metabolic Pathways and Metabolite Identification
The biotransformation of etoperidone is a critical aspect of its pharmacokinetics, leading to the formation of numerous metabolites and its eventual elimination from the body.
Etoperidone undergoes extensive metabolism, primarily in the liver. This high metabolic rate is the main reason for its low oral bioavailability. In fact, less than 0.01% of an administered dose of etoperidone is excreted unchanged in the urine. The metabolic processes result in the formation of at least 21 different metabolites that have been identified in plasma, urine, and feces.
The metabolism of etoperidone proceeds through several key chemical reactions. In vitro studies have identified five primary pathways involved in its biotransformation:
Alkyl Oxidation: Modification of the alkyl side chains of the molecule.
Piperazinyl Oxidation: Oxidation of the piperazine (B1678402) ring.
N-Dealkylation: Removal of an alkyl group from a nitrogen atom.
Phenyl Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Conjugation: Attachment of an endogenous molecule, such as glucuronic acid, to the drug or its metabolites to increase water solubility and facilitate excretion.
The metabolism of etoperidone is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, research has demonstrated that CYP3A4 is the principal enzyme responsible for metabolizing etoperidone in humans nih.govtandfonline.comnih.gov. The formation rates of its major metabolites are 10 to 100 times greater with CYP3A4 compared to other CYP isoforms nih.govtandfonline.com. The activity of CYP3A4 is crucial in the metabolic clearance of etoperidone, and its function can be inhibited by specific substances like ketoconazole (B1673606) nih.govtandfonline.com.
In vitro studies with human hepatic S9 fractions have allowed for the identification and quantification of several metabolites. The primary metabolic pathways lead to the formation of two major metabolites:
OH-ethyl-Et (M1): Formed via alkyl oxidation, accounting for 18-21% of the sample in in vitro studies airitilibrary.com.
OH-phenyl-Et (M2): A product of phenyl hydroxylation, representing 14-32% of the sample in the same studies airitilibrary.com.
Another significant metabolite is 1-(3-chlorophenyl)piperazine (B195711) (mCPP or M8) , which is formed through N-dealkylation nih.govtandfonline.comairitilibrary.com. Although considered a moderate metabolite in terms of quantity (1-8% of the sample in vitro) airitilibrary.com, mCPP is pharmacologically active and is believed to contribute significantly to the serotonergic effects of etoperidone wikipedia.org. The conversion of the major metabolite M1 to mCPP is also primarily mediated by CYP3A4 nih.govtandfonline.com.
Other minor metabolites that have been identified include oxo-ethyl-Et (M3), OH-ethyl-OH-Ph-Et (M4), oxo-ethyl-OH-Ph-Et (M5), triazole propyl aldehyde (M6), triazole propionic acid (M7), and OH-Ph-mCPP (M9) airitilibrary.com.
| Metabolite | Metabolic Pathway | Significance | Reference |
|---|---|---|---|
| OH-ethyl-Et (M1) | Alkyl Oxidation | Major metabolite | airitilibrary.com |
| OH-phenyl-Et (M2) | Phenyl Hydroxylation | Major metabolite | airitilibrary.com |
| 1-(3-chlorophenyl)piperazine (mCPP, M8) | N-Dealkylation | Active metabolite, contributes to serotonergic effects | wikipedia.orgnih.govtandfonline.comairitilibrary.com |
Quantification and Characterization of Total Metabolite Profile
This compound undergoes extensive biotransformation in the body, resulting in a complex profile of metabolites. drugbank.comnih.gov Following administration, etoperidone is highly metabolized, with as many as 21 different metabolites being isolated and identified in plasma, urine, and fecal extracts. nih.gov The parent compound, unchanged etoperidone, accounts for less than 0.01% of the dose found in excreta, underscoring the comprehensive nature of its metabolism. drugbank.comnih.govnih.gov
The formation of these metabolites is understood to occur via five primary metabolic pathways: alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation. drugbank.comnih.govnih.gov In vitro studies using rat and human hepatic S9 fractions have further elucidated this profile, identifying numerous phase I metabolites and quantifying their relative abundance. airitilibrary.com
Key metabolic transformations and resulting products include:
Alkyl Oxidation: This pathway leads to the formation of 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4-ethyl-2,4-dihydro-5-(1-hydroxyethyl)-3H-1,2,4-triazole-3-one. nih.gov In vitro, this hydroxylated metabolite (OH-ethyl Et) was found to be a major product, constituting 18-21% of the sample. airitilibrary.com
N-dealkylation: This process results in the formation of the major active metabolite, 1-(3-chlorophenyl)piperazine (mCPP), and triazole propionic acid. nih.govwikipedia.orgmental-health-matters.org The pharmacological activity of etoperidone is largely attributed to mCPP. nih.govwikipedia.org The formation of mCPP from etoperidone is primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.gov
Phenyl Hydroxylation: This pathway produces several hydroxylated metabolites, with three significant ones being identified in urine and feces. nih.gov In vitro analysis also identified a major phenyl-hydroxylated metabolite (OH-Ph Et), accounting for 14-32% of the sample. airitilibrary.com
Piperazinyl Oxidation: Oxidation of the piperazine ring leads to the formation of N-oxide metabolites. nih.gov
Conjugation: This is a phase II metabolic reaction that follows the initial phase I transformations. nih.govnih.gov
The characterization of these metabolites has been accomplished using various analytical techniques, including the use of radiolabeled [14C] etoperidone, high-pressure liquid chromatography (HPLC), thin-layer chromatography, and advanced mass spectrometry methods (API-MS and MS/MS) for structural identification. nih.govairitilibrary.com
| Metabolite | Metabolic Pathway | Significance |
|---|---|---|
| 1-(3-chlorophenyl)piperazine (mCPP) | N-dealkylation | Major active metabolite nih.govwikipedia.orgnih.gov |
| 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4-ethyl-2,4-dihydro-5-(1-hydroxyethyl)-3H-1,2,4-triazole-3-one (OH-ethyl Et) | Alkyl Oxidation | Major metabolite nih.govairitilibrary.com |
| OH-Ph Etoperidone | Phenyl Hydroxylation | Major metabolite airitilibrary.com |
| Triazole propionic acid | N-dealkylation | Metabolite nih.gov |
| Etoperidone N-oxide | Piperazinyl Oxidation | Metabolite nih.gov |
Elimination and Excretion Pathways
The elimination of this compound from the body occurs predominantly through metabolic conversion followed by excretion of the resulting metabolites. drugbank.comnih.gov Following a single oral dose of radiolabeled etoperidone, the primary route of excretion is via the kidneys. nih.gov Studies in healthy male subjects demonstrated that approximately 78.8% of the administered radioactive dose was recovered in the urine over a 120-hour period. nih.gov A smaller portion, around 9.6%, was eliminated in the feces during the same timeframe. nih.govnih.gov
The excretion of the unchanged parent drug is negligible, constituting less than 0.01% of the total dose, which highlights the drug's extensive metabolic breakdown before elimination. drugbank.comnih.gov The remainder of the excreted dose is composed of the 21 identified metabolites. nih.gov The terminal half-life of the total radioactivity in plasma has been calculated to be approximately 21.7 hours. drugbank.comnih.gov The apparent clearance of etoperidone was determined to be 1.01 ml/min. nih.govnih.gov
| Pharmacokinetic Parameter | Value |
|---|---|
| Urinary Excretion (% of dose) | 78.8 ± 3.6% nih.gov |
| Fecal Excretion (% of dose) | 9.6 ± 4.1% nih.gov |
| Unchanged Drug in Excreta | <0.01% drugbank.comnih.gov |
| Terminal Half-life (total radioactivity) | 21.7 ± 2.8 hours nih.gov |
| Apparent Clearance | 1.01 ± 0.08 ml/min nih.gov |
Pharmacokinetic Variability and Factors Influencing Disposition
The pharmacokinetics of this compound are characterized by significant inter-individual variability. nih.gov This variability is largely attributed to its extensive first-pass metabolism, which results in low and inconsistent oral bioavailability, sometimes as low as 12%. drugbank.comnih.gov The time to reach peak plasma concentration (Tmax) also varies, typically ranging from 1.4 to 4.8 hours after oral administration. drugbank.comnih.gov
Several factors can influence the disposition of etoperidone:
Plasma Protein Binding: Etoperidone exhibits extensive binding to plasma proteins. drugbank.comnih.gov This high degree of binding influences its volume of distribution, which ranges from 0.23 to 0.69 L/kg, and can affect the fraction of free drug available for metabolism and pharmacological action. drugbank.comnih.gov
Metabolic Rate: The biotransformation of etoperidone to its active metabolite m-CPP is reportedly more rapid than that of the related drug, trazodone (B27368). nih.gov This rate of metabolism is a key determinant of the drug's pharmacokinetic profile.
CYP450 Enzyme Activity: The metabolism of etoperidone is dependent on the cytochrome P450 enzyme system, specifically CYP3A4, which is responsible for the formation of m-CPP. nih.gov The activity of CYP enzymes can be affected by genetic polymorphisms, leading to inter-individual differences in drug metabolism. clinpgx.org
Enzyme Inhibition: Studies have shown that the formation of the m-CPP metabolite can be inhibited by enzymatic inhibitors like proadifen (B1678237) (SKF-525A), confirming the role of enzymatic processes in etoperidone's biotransformation. nih.govnih.gov This suggests that co-administration of drugs that inhibit CYP3A4 could potentially alter the pharmacokinetics of etoperidone. nih.gov
These factors contribute to the unpredictable pharmacokinetic profile of etoperidone, making it necessary to consider individual patient characteristics that may affect drug absorption, distribution, metabolism, and excretion.
Neuropharmacological and Psychopharmacological Research on Etoperidone Hydrochloride
Studies on Central Serotonergic System Modulation
Research indicates that etoperidone (B1204206) hydrochloride exerts a complex and multifaceted influence on the central serotonergic system. It is characterized by a biphasic action, demonstrating both antagonistic and agonistic properties at serotonin (B10506) receptors. This dual activity is likely attributed to the compound itself and its active metabolite, meta-chlorophenylpiperazine (mCPP).
Studies have shown that etoperidone acts as an antagonist at 5-HT2A and 5-HT1A receptors. In preclinical models, etoperidone was found to inhibit the head-twitch response induced by 5-hydroxytryptophan (B29612) (5-HTP) in mice and rats, a behavior associated with 5-HT2A receptor activation. This suggests a blockade of these receptors.
Conversely, at higher doses, etoperidone can produce effects indicative of serotonin agonism. This agonistic activity is thought to be mediated by its metabolite, mCPP, which is a known agonist at several serotonin receptors, including 5-HT2C. In studies using spinal rats, higher doses of etoperidone induced a stimulating action that could be blocked by 5-HT antagonists, supporting the hypothesis of a metabolite-driven agonistic effect. Furthermore, in vivo studies in reserpinized rats showed that etoperidone could inhibit the effects of the 5-HT1A agonist 8-OH-DPAT, suggesting a predominant antagonistic activity at 5-HT1A receptors.
The binding affinity of etoperidone for various serotonin receptors has been quantified, providing a clearer picture of its serotonergic profile.
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 85 |
| 5-HT2A | 36 |
Investigation of Effects on Norepinephrine (B1679862) and Dopamine (B1211576) Systems
Etoperidone hydrochloride's interaction with the norepinephrine and dopamine systems appears to be less pronounced compared to its effects on the serotonergic system. Research has focused on its binding affinities for adrenergic and dopaminergic receptors and transporters.
Studies have determined that etoperidone possesses a moderate affinity for α1-adrenergic receptors and a lower affinity for α2-adrenergic receptors. Its affinity for the norepinephrine transporter (NET) is notably weak, suggesting a minimal role in the direct inhibition of norepinephrine reuptake.
Regarding the dopaminergic system, etoperidone exhibits a very weak affinity for dopamine D2 receptors. This low affinity for D2 receptors is a distinguishing feature from typical antipsychotic medications and suggests a lower propensity for producing extrapyramidal side effects. Its interaction with the dopamine transporter (DAT) is also minimal, indicating that it does not significantly inhibit dopamine reuptake.
| Receptor/Transporter | Binding Affinity (Ki, nM) |
|---|---|
| α1-Adrenergic | 38 |
| α2-Adrenergic | 570 |
| Dopamine D2 | 2,300 |
Influence on Neurotransmitter Reuptake Mechanisms
This compound is classified as a serotonin antagonist and reuptake inhibitor (SARI). However, its inhibitory effects on the reuptake of serotonin, norepinephrine, and dopamine are considered weak. The primary mechanism contributing to its antidepressant effects is thought to be its potent antagonism of 5-HT2A receptors, coupled with a mild inhibition of serotonin reuptake.
The binding affinities of etoperidone for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) have been established through in vitro studies.
| Transporter | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin Transporter (SERT) | 890 |
| Norepinephrine Transporter (NET) | 20,000 |
| Dopamine Transporter (DAT) | 52,000 |
These values indicate that etoperidone is significantly more potent as a serotonin reuptake inhibitor than for norepinephrine or dopamine, although its affinity for SERT is still considerably lower than that of selective serotonin reuptake inhibitors (SSRIs).
Preclinical Models of Psychiatric Disorders
The antidepressant potential of this compound has been evaluated in various animal models of depression. These models are designed to screen for compounds that can reverse behavioral states analogous to depressive symptoms in humans.
Forced Swim Test (FST): In the FST, a rodent is placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressant medications typically reduce the time spent immobile. While specific data on etoperidone in the FST is not extensively detailed in the provided search results, its classification as a SARI suggests it would likely show activity in this model.
Tail Suspension Test (TST): Similar to the FST, the TST involves suspending a mouse by its tail, and the duration of immobility is recorded. Antidepressants are known to decrease immobility time in this test.
Chronic Mild Stress (CMS) Model: The CMS model exposes animals to a series of unpredictable, mild stressors over an extended period, leading to behaviors resembling anhedonia (a core symptom of depression). The ability of a compound to reverse these stress-induced deficits is considered a strong indicator of antidepressant efficacy.
The antidepressant-like effects of etoperidone are believed to stem from its combined actions as a 5-HT2A receptor antagonist and a weak serotonin reuptake inhibitor.
While etoperidone has been investigated for its potential to manage tremors and extrapyramidal symptoms (EPS) associated with Parkinson's disease, detailed preclinical studies in specific animal models are not extensively available in the search results. However, its pharmacological profile offers some insights into its potential effects.
Animal models used to study Parkinson's disease and drug-induced EPS include:
Neuroleptic-Induced Catalepsy: This model assesses the cataleptic state (a state of immobility and waxy flexibility) induced by dopamine D2 receptor antagonists (neuroleptics). Compounds that can reduce this catalepsy may have therapeutic potential for EPS. Given etoperidone's very low affinity for D2 receptors, it would be expected to have a low propensity to induce catalepsy itself and might potentially counteract it.
The low D2 receptor binding affinity of etoperidone is a key characteristic that suggests a reduced risk of causing or exacerbating the motor symptoms of Parkinson's disease.
Etoperidone has been a subject of interest in the context of dementia, particularly for the behavioral and psychological symptoms associated with conditions like Alzheimer's disease. Preclinical research in this area often utilizes models that mimic the cognitive deficits and neuropathological features of the disease.
Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is used to induce temporary cognitive deficits, particularly in learning and memory, in rodents. This model is employed to screen for compounds with potential to improve cognitive function.
Beta-Amyloid (Aβ) Toxicity Models: These models involve the administration of Aβ peptides, a key component of the amyloid plaques found in Alzheimer's brains, to induce neuronal damage and cognitive impairment. The ability of a compound to protect against Aβ-induced toxicity is a measure of its neuroprotective potential.
While direct studies of etoperidone in these specific dementia models were not prominent in the search results, its serotonergic and adrenergic activities could theoretically influence cognitive and behavioral symptoms in dementia.
Investigation of Anxiolytic Properties
This compound, an atypical antidepressant developed in the 1970s, has been a subject of neuropharmacological research to delineate its full spectrum of activity, including its potential anxiolytic properties. wikipedia.org While primarily investigated for depression, its mechanism of action suggests a potential role in modulating anxiety. wikipedia.orgdrugbank.com The anxiolytic effects of etoperidone are thought to be linked to its complex interaction with the serotonergic and adrenergic systems. drugbank.comnih.gov
Comparative Neuropharmacology with Related Compounds (Trazodone, Nefazodone)
Etoperidone belongs to the phenylpiperazine class of antidepressants and is structurally and pharmacologically related to trazodone (B27368) and nefazodone (B1678010). wikipedia.orgnih.govmental-health-matters.org All three compounds are considered serotonin antagonist and reuptake inhibitors (SARIs). wikipedia.orgmental-health-matters.org A comparative analysis of their neuropharmacology reveals both shared characteristics and distinct differences in their receptor interactions and metabolic pathways. nih.govnih.gov
The primary pharmacological similarity among etoperidone, trazodone, and nefazodone is their potent antagonism of the serotonin 5-HT2A receptor. mental-health-matters.orgdrugbank.comclinpgx.org This action is believed to be a key contributor to their therapeutic effects. They also share an affinity for α1-adrenergic receptors, which is associated with sedative effects. drugbank.comdrugbank.compsychiatriapolska.pl
However, there are notable differences in their binding profiles. Etoperidone and its relatives, trazodone and nefazodone, are distinguished from many other antidepressants by their potent activity at α2-adrenergic and 5-HT1A receptors. nih.gov Etoperidone has a high affinity for the 5-HT2A receptor and the α1-adrenergic receptor, with moderate affinity for the 5-HT1A receptor. wikipedia.orgmental-health-matters.org Its activity at the serotonin transporter (SERT) is weak. wikipedia.orgmental-health-matters.org Trazodone also exhibits high affinity for α1-adrenergic and 5-HT2A receptors, and moderate affinity for H1 and 5-HT1A receptors, while being a weak inhibitor of the serotonin transporter. clinpgx.orgpsychiatriapolska.plnih.gov Nefazodone is a potent antagonist of both 5-HT2A and 5-HT2C receptors and also acts as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). drugbank.comwikipedia.org
The functional activity of their shared metabolite, m-CPP, further defines their profiles. m-CPP is an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2A receptor. drugbank.comnih.gov This dual activity of the metabolite contributes to the complex serotonergic effects of all three parent drugs.
Table 1: Comparative Receptor Binding Affinity (Ki, nM) of Etoperidone, Trazodone, and Nefazodone
Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources and may vary between studies. wikipedia.orgmental-health-matters.orgpsychiatriapolska.plwikipedia.org
A crucial aspect of the comparative pharmacology of etoperidone, trazodone, and nefazodone lies in their metabolism. All three drugs are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.netclinpgx.org A key feature they share is their biotransformation into the same major active metabolite, 1-(3-chlorophenyl)piperazine (B195711), more commonly known as m-CPP. nih.govmental-health-matters.orgnih.govresearchcommons.org
Table 2: List of Compounds
Structure Activity Relationship Sar Research of Etoperidone Hydrochloride
Structural Features Contributing to Serotonergic Activity
The serotonergic activity of etoperidone (B1204206) is a key component of its pharmacological profile and is primarily attributed to the presence of the m-chlorophenylpiperazine (m-CPP) moiety. drugbank.comnih.gov This substructure is a well-known serotonergic agent, and its incorporation into the etoperidone molecule is crucial for its interaction with serotonin (B10506) receptors. drugbank.com Etoperidone itself displays a biphasic effect on serotonergic transmission, acting as both a serotonin receptor antagonist and a serotonin reuptake inhibitor. researchgate.net However, a significant portion of its serotonergic effects is mediated by its active metabolite, m-CPP, which is formed through N-dealkylation of the parent compound. nih.gov
The m-chlorophenyl group attached to the piperazine (B1678402) ring is a critical determinant for affinity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The position of the chlorine atom on the phenyl ring influences the receptor binding profile. For many phenylpiperazine derivatives, substitution at the meta position, as seen in etoperidone, is favorable for serotonergic activity.
The piperazine ring itself serves as a versatile scaffold, connecting the pharmacologically active phenyl group to the rest of the molecule. The basic nitrogen atom within the piperazine ring is essential for forming ionic interactions with acidic residues in the binding pockets of serotonin receptors.
The propyl linker that connects the piperazine ring to the triazolone moiety provides the appropriate spatial orientation for the m-chlorophenylpiperazine portion to effectively bind to serotonin receptors. The length of this alkyl chain is often a critical factor in the SAR of phenylpiperazine-based ligands.
Table 1: Key Structural Features of Etoperidone and Their Role in Serotonergic Activity
| Structural Feature | Contribution to Serotonergic Activity |
| m-Chlorophenylpiperazine (m-CPP) moiety | Primary pharmacophore for serotonin receptor interaction. |
| m-Chlorophenyl group | Key for affinity at 5-HT1A and 5-HT2A receptors. |
| Piperazine ring | Scaffold and basic nitrogen for receptor interaction. |
| Propyl linker | Provides optimal spatial orientation for receptor binding. |
| Diethyl-triazolone moiety | Influences overall pharmacokinetic properties. |
Structural Features Influencing Adrenergic Receptor Interactions
In addition to its effects on the serotonergic system, etoperidone also exhibits antagonist activity at α-adrenergic receptors. researchgate.net This adrenergic blockade is primarily associated with the phenylpiperazine portion of the molecule. The interaction with adrenergic receptors is a common characteristic of many arylpiperazine derivatives.
The specific structural elements of etoperidone that contribute to its adrenergic receptor interactions include:
The Phenyl Ring: The nature and substitution pattern of the aromatic ring are important for affinity at α-adrenergic receptors. In the case of etoperidone, the m-chlorophenyl group contributes to its binding at these receptors.
The Piperazine Moiety: Similar to its role in serotonergic activity, the piperazine ring is a crucial component for interaction with adrenergic receptors. The nitrogen atoms of the piperazine ring can engage in hydrogen bonding and electrostatic interactions with the receptor.
The Alkyl Linker: The length and flexibility of the propyl chain connecting the piperazine ring to the triazolone system also influence the molecule's ability to adopt a conformation suitable for binding to α-adrenergic receptors.
The antagonism of α1-adrenergic receptors is thought to be a contributing factor to some of the physiological effects observed with etoperidone.
Table 2: Etoperidone's Affinity for Serotonergic and Adrenergic Receptors
| Receptor | Affinity (Ki, nM) |
| 5-HT2A | 36 |
| α1-Adrenergic | 38 |
| 5-HT1A | 85 |
| α2-Adrenergic | 570 |
Note: Lower Ki values indicate higher binding affinity.
Modifications Leading to Derivatives with Improved Pharmacological Profiles (e.g., Nefazodone)
The pharmacological profile of etoperidone, particularly its dual action on serotonergic and adrenergic systems, prompted further research to develop derivatives with more refined properties. A notable example of this is nefazodone (B1678010) . wikipedia.org Nefazodone is an α-phenoxyl derivative of etoperidone, meaning a phenoxy group is attached to the α-carbon of the ethyl group on the triazolone ring of a related structure. wikipedia.org
The development from etoperidone to nefazodone illustrates a key principle in medicinal chemistry: subtle structural modifications can lead to significant changes in a compound's interaction with its biological targets, resulting in a more desirable therapeutic profile. dntb.gov.ua
Table 3: Comparison of the Pharmacological Profiles of Etoperidone and Nefazodone
| Feature | Etoperidone | Nefazodone |
| Primary Mechanism | 5-HT receptor antagonist, weak serotonin reuptake inhibitor, α-adrenergic antagonist. | Potent 5-HT2A antagonist, serotonin reuptake inhibitor, weak α1-adrenergic antagonist. researchgate.netdrugbank.com |
| Key Structural Difference | Diethyl-triazolone moiety. | Contains an α-phenoxyl group on the side chain of the triazolone ring. wikipedia.org |
| Therapeutic Goal of Modification | To create a derivative with a more potent and selective action on the serotonergic system. | To achieve potent 5-HT2A antagonism and serotonin reuptake inhibition with a potentially improved side effect profile. dntb.gov.ua |
Impact of Substitutions on Metabolic Stability and Metabolite Formation
The metabolic stability of a drug is a critical factor influencing its pharmacokinetic properties, such as its half-life and bioavailability. dntb.gov.ua The chemical structure of etoperidone makes it susceptible to extensive metabolism, primarily by the cytochrome P450 enzyme system, particularly CYP3A4. nih.gov
The main metabolic pathways for etoperidone include:
N-dealkylation: This is a crucial pathway as it leads to the formation of the active metabolite, m-chlorophenylpiperazine (m-CPP) . nih.gov The lability of the bond between the propyl linker and the piperazine nitrogen facilitates this reaction.
Alkyl Oxidation: The ethyl groups on the triazolone ring are susceptible to oxidation. Hydroxylation of one of the ethyl groups is a known metabolic transformation.
Phenyl Hydroxylation: The m-chlorophenyl ring can undergo hydroxylation, adding a hydroxyl group to the aromatic ring.
Table 4: Major Metabolic Pathways of Etoperidone
| Metabolic Pathway | Description | Key Metabolite(s) |
| N-dealkylation | Cleavage of the bond between the propyl linker and the piperazine nitrogen. | m-chlorophenylpiperazine (m-CPP) |
| Alkyl Oxidation | Hydroxylation of the ethyl groups on the triazolone ring. | Hydroxyethyl-etoperidone |
| Phenyl Hydroxylation | Addition of a hydroxyl group to the m-chlorophenyl ring. | Hydroxyphenyl-etoperidone |
Toxicological Investigations and Safety Pharmacology of Etoperidone Hydrochloride
In Vitro Toxicity Studies (e.g., Cell Line Assays, Covalent Binding)
In vitro toxicity studies are crucial early-stage assessments in drug development to screen for potential safety issues. lnhlifesciences.org These assays can provide information on a compound's relative toxicity and potential mechanisms of harm before animal testing. nih.gov
Cell Line Assays: Cytotoxicity assays are a primary in vitro tool used to measure the harmful effects of a substance on living cells. kosheeka.comnih.gov These tests involve exposing various cell lines to a range of concentrations of the test compound and subsequently measuring cell viability or death. kosheeka.com Common methods include assessing membrane integrity (e.g., LDH release assay) or metabolic activity (e.g., MTT assay). kosheeka.comnih.gov For instance, studies on the related triazolopyridine antidepressant, nefazodone (B1678010), utilized HepG2 cells to assess cytotoxicity and mitochondrial function, finding it to be more toxic than trazodone (B27368) or buspirone, effects which were linked to mitochondrial impairment. oup.com While these methods are standard in preclinical toxicology, specific data from cell line cytotoxicity assays for etoperidone (B1204206) hydrochloride are not detailed in the available scientific literature.
Covalent Binding: The formation of reactive metabolites that bind covalently to cellular macromolecules, such as proteins, is a mechanism implicated in idiosyncratic drug-induced organ toxicity, particularly liver injury. nih.govnih.gov In vitro assessments using human liver microsomes or hepatocytes are often employed to screen for a drug's potential to form these adducts. nih.govcambridgemedchemconsulting.com Studies have shown that many drugs associated with hepatotoxicity demonstrate covalent binding; however, this is not a definitive predictor of toxicity, as many non-toxic drugs also exhibit this property. nih.gov The risk of toxicity is often better estimated when the degree of covalent binding is considered in conjunction with the maximum daily dose. nih.gov Specific investigations into the metabolism-dependent covalent binding of etoperidone hydrochloride have not been detailed in the reviewed literature.
In Vivo Toxicity Studies in Animal Models
In vivo toxicity studies in animals are conducted to characterize the toxicological profile of a compound following repeated administration and to identify potential target organs. nih.gov These studies are a required component of safety assessment to support human clinical trials.
A teratological study of etoperidone was conducted in pregnant rats and rabbits to assess its potential effects on embryofetal development. The compound was administered during the period of organogenesis at various doses.
In rats , a high dose of 300 mg/kg was maternally toxic, causing behavioral changes and some deaths, along with a slight increase in embryofetal mortality. A dose of 100 mg/kg still produced behavioral changes in the mothers but did not affect the fetuses.
In rabbits , doses up to 50 mg/kg produced sedation in the mothers but had no observable effect on embryofetal development.
This study concluded that etoperidone did not show teratogenic effects in these models under the tested conditions.
| Animal Model | Dose (Oral) | Maternal Effects | Embryofetal Effects |
|---|---|---|---|
| Rat | 100 mg/kg | Behavioral changes | No effect |
| Rat | 300 mg/kg | Behavioral changes, some deaths | Slight increase in mortality |
| Rabbit | 5, 25, 50 mg/kg | Sedation | No effect |
Cardiovascular Effects and Mechanisms
The evaluation of cardiovascular safety is a critical component of safety pharmacology, aiming to detect any adverse effects on blood pressure, heart rate, or cardiac electrical activity. reprocell.comeuropa.eu A key concern for many drugs is the potential to prolong the QT interval of the electrocardiogram (ECG), which is associated with an increased risk of a life-threatening arrhythmia called Torsades de Pointes (TdP). nih.gov This risk is often initially assessed in vitro using the hERG potassium channel assay, as inhibition of this channel is a common mechanism for QT prolongation. nih.govcreative-bioarray.commdpi.com
In a comparative study in rats, the acute cardiovascular effects of etoperidone were investigated following intravenous infusion and compared with trazodone and the tricyclic antidepressant imipramine (B1671792). nih.gov
The primary cardiovascular effect of both etoperidone and trazodone was hypotension (a drop in blood pressure). nih.gov
ECG changes, specifically a lengthening of the PR interval, were only observed with etoperidone and trazodone when blood pressure fell to very low values. nih.gov
In contrast, imipramine first produced significant ECG changes before causing a drop in blood pressure. nih.gov
In terms of mortality, etoperidone was found to be more toxic than trazodone but less toxic than imipramine, which aligns with their respective intravenous LD50 values in rats. nih.gov
The observed differences in cardiovascular profiles were attributed to their differing interactions with catecholamines; etoperidone inhibits catecholamine effects, whereas imipramine potentiates them. nih.gov
| Compound | Primary Cardiovascular Effect | ECG Changes | Relative Acute Toxicity (Mortality) |
|---|---|---|---|
| Etoperidone | Hypotension | PR interval lengthening at very low blood pressure | Intermediate |
| Trazodone | Hypotension | PR interval lengthening at very low blood pressure | Lowest |
| Imipramine | ECG changes followed by hypotension | Primary effect | Highest |
Central Nervous System Depression
Investigating a drug's effect on the central nervous system (CNS) is a core component of safety pharmacology. fda.govinotiv.com Studies aim to identify adverse effects such as sedation, motor incoordination, or changes in behavior. sygnaturediscovery.comnih.gov CNS depression is a common effect of many psychotropic drugs and is characterized by a slowing of brain activity, which can lead to drowsiness and relaxation. drugbank.com
Etoperidone exhibits effects consistent with CNS depression. Its pharmacological profile includes the inhibition of α-adrenergic receptors, an action that is directly linked to its sedative effects. drugbank.com This is supported by in vivo toxicity studies where sedation was observed in rabbits treated with etoperidone. Furthermore, etoperidone has the potential to increase the CNS depressant activities of other co-administered medications. drugbank.com
Potential for Drug-Drug Interactions (Pharmacokinetic and Pharmacodynamic)
Drug-drug interactions (DDIs) occur when one drug alters the effect of another, potentially leading to reduced efficacy or increased toxicity. kglmeridian.com These interactions can be pharmacodynamic (where drugs have additive or opposing effects at a receptor) or pharmacokinetic (where one drug affects the absorption, distribution, metabolism, or excretion of another). kglmeridian.comnih.gov
The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs, with CYP3A4 being one of the most abundant and important isoforms in the human liver and intestine. nih.govaustinpublishinggroup.com Drugs can act as substrates, inhibitors, or inducers of these enzymes, forming a common basis for pharmacokinetic DDIs. mdpi.commedsafe.govt.nz Inhibition of a CYP enzyme can decrease the metabolism of a co-administered drug, leading to higher plasma concentrations and an increased risk of toxicity. medsafe.govt.nz Conversely, induction can increase metabolism, potentially reducing the efficacy of a co-administered drug. mdpi.com
In vitro studies using human hepatic S9 fractions and recombinant CYP enzymes have identified the metabolic pathways of etoperidone and the primary enzymes involved. nih.gov
Etoperidone is metabolized via three main pathways: alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation. nih.gov
Studies with recombinant CYPs and specific chemical inhibitors have demonstrated that CYP3A4 is the predominant enzyme responsible for the metabolism of etoperidone in humans. nih.gov
The formation of etoperidone's primary metabolites was markedly inhibited by ketoconazole (B1673606), a specific inhibitor of CYP3A4. nih.gov
This finding indicates that co-administration of etoperidone with potent inhibitors or inducers of CYP3A4 could significantly alter its plasma concentrations, a critical consideration for potential drug-drug interactions. nih.govmedsafe.govt.nz
| Metabolic Pathway | Resulting Metabolite(s) | Primary Enzyme Involved |
|---|---|---|
| Alkyl Hydroxylation | OH-ethyl-Et (M1) | CYP3A4 |
| Phenyl Hydroxylation | OH-phenyl-Et (M2) | CYP3A4 |
| N-dealkylation | 1-m-chlorophenylpiperazine (mCPP, M8) | CYP3A4 |
Given that psychiatric patients are often treated with multiple medications, the potential for DDIs between psychotropic drugs is a significant clinical concern. nih.gov These interactions can be both pharmacokinetic, often involving the CYP450 system, and pharmacodynamic, where additive effects on neurotransmitter systems or CNS depression can occur. kglmeridian.comnih.gov
As a CNS depressant, etoperidone can have additive effects when combined with other drugs that also slow brain activity. drugbank.com There is a potential for an increased risk or severity of CNS depression when etoperidone is combined with other psychotropic medications, including:
Apomorphine drugbank.com
Amoxapine drugbank.com
Cariprazine drugbank.com
Furthermore, because etoperidone is a substrate of CYP3A4, its plasma levels could be affected by other psychotropic drugs that inhibit or induce this enzyme. nih.govaustinpublishinggroup.com For example, antidepressants like nefazodone and fluvoxamine (B1237835) are known inhibitors of CYP3A4, while mood stabilizers like carbamazepine (B1668303) are potent inducers. austinpublishinggroup.comhivclinic.ca Co-administration with a CYP3A4 inhibitor could increase etoperidone levels, while co-administration with an inducer could decrease them.
Metabolite-Related Toxicity
The metabolism of this compound is extensive, primarily occurring in the liver and resulting in numerous metabolites. nih.gov The biotransformation of etoperidone is significant as it produces pharmacologically active compounds, with the toxicity profile of the parent drug being intrinsically linked to the actions of these metabolites. The primary enzyme responsible for the metabolism of etoperidone is Cytochrome P450 3A4 (CYP3A4). nih.govnih.gov In vitro studies have identified three main initial metabolic pathways: alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation. nih.gov
Identified Metabolites of Etoperidone Below is a table of metabolites identified in in-vitro studies.
| Metabolite Name/Code | Chemical Name | Formation Pathway |
| M1 | OH-ethyl-Et | Alkyl Hydroxylation |
| M2 | OH-phenyl-Et | Phenyl Hydroxylation |
| M8 (mCPP) | 1-(3-chlorophenyl)piperazine (B195711) | N-Dealkylation |
| M6 | Triazole propyl aldehyde | N-Dealkylation |
| Data derived from in vitro studies with human hepatic S9 fractions. nih.gov |
The toxicity associated with etoperidone's metabolites is dominated by the effects of mCPP. nih.gov This substance has been investigated independently and is known to be sold as a designer drug, often marketed as an alternative to ecstasy. wikipedia.org Its effects are largely mediated through interactions with the serotonergic system. nih.gov Unlike the parent compound, mCPP's use as a recreational substance is generally considered unpleasant by users. wikipedia.org
The toxicological profile of mCPP includes a range of neuropsychiatric effects. nih.gov It is known to induce anxiety, dysphoria, and depressive symptoms in humans. wikipedia.org In individuals with a predisposition, mCPP can trigger panic attacks and has been shown to worsen symptoms in patients with obsessive-compulsive disorder. wikipedia.org Furthermore, mCPP is a potent inducer of headaches and has been used in research settings to test anti-migraine medications. wikipedia.org Cases of acute overdose involving mCPP have been characterized by symptoms such as anxiety, agitation, drowsiness, visual disturbances, and tachycardia. nih.govresearchgate.net The risk of developing psychiatric adverse events or a serotoninergic syndrome, particularly in individuals with pre-existing psychiatric conditions or when combined with other serotonergic agents, is a significant concern. nih.gov
The mechanisms underlying mCPP's toxicity are linked to its strong affinity for multiple serotonin (B10506) receptors. nih.govnih.gov It acts as a non-selective serotonin receptor agonist with some antagonistic properties. nih.gov Its anxiogenic effects and potential to induce headaches are thought to be mediated primarily by its activity at 5-HT₂C and 5-HT₂B receptors, respectively. wikipedia.org While it has been described as having psychostimulant and hallucinogenic effects, reports of hallucinations in humans are occasional and typically associated with large doses. wikipedia.org
Pharmacological and Toxicological Profile of meta-chlorophenylpiperazine (mCPP) This table summarizes the known receptor interactions and associated toxicological effects of the primary active metabolite of etoperidone.
| Parameter | Finding | Associated Toxicological Effect |
| Receptor Binding (Ki) | 5-HT₂C: 3.4 nM5-HT₂B: 28.8 nM5-HT₂A: 32.1 nM | Anxiety, appetite loss, panic attacks (5-HT₂C). wikipedia.orgInduction of migraines (5-HT₂B). wikipedia.org |
| Receptor Action | Partial agonist at 5-HT₂A and 5-HT₂C.Antagonist at 5-HT₂B. | Hallucinogenic potential (5-HT₂A). wikipedia.orgAnxiogenic effects (5-HT₂C). wikipedia.org |
| Transporter Affinity (IC₅₀) | Serotonin Transporter: 230 nM | Contributes to serotonergic effects by inhibiting reuptake. nih.gov |
| Neuropsychiatric Effects | Anxiogenic, dysphoric, depressive. wikipedia.org | Can induce panic attacks and worsen obsessive-compulsive symptoms. wikipedia.org |
| Physical Effects | Headaches, nausea, agitation, tachycardia. wikipedia.orgnih.gov | Potent inducer of migraines. wikipedia.org Acute overdose symptoms. nih.gov |
| This data is compiled from multiple research sources. wikipedia.orgnih.govnih.gov |
While mCPP is the most studied metabolite regarding toxicity, etoperidone is biotransformed into several other compounds. nih.gov However, detailed toxicological investigations specifically focused on these other metabolites, such as the hydroxylated forms (M1 and M2), are not extensively available in the current scientific literature. The general principle in safety pharmacology is that metabolites formed at higher levels in humans than in animal species used for safety testing may require their own toxicological evaluation. nih.gov
Analytical Methodologies in Etoperidone Hydrochloride Research
Chromatographic Techniques for Identification and Quantification in Biological Matrices
Chromatographic techniques are fundamental in separating etoperidone (B1204206) and its metabolites from complex biological matrices such as plasma, urine, and feces, allowing for their accurate identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of etoperidone analysis, GC-MS combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. While detailed GC-MS methodologies specifically developed for etoperidone are not extensively published, its use as an internal standard in the analysis of structurally related compounds like trazodone (B27368) provides insight into its analytical behavior.
In a typical GC-MS analysis, a sample extract is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect specific fragment ions characteristic of the target analyte, enhancing sensitivity and selectivity. In a method for trazodone, the ion at m/z 225 was monitored for etoperidone when it was used as an internal standard nih.gov.
Key Parameters in a Hypothetical GC-MS Method for Etoperidone:
| Parameter | Description |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix. |
| GC Column | A capillary column with a suitable stationary phase for the separation of basic drugs. |
| Carrier Gas | Typically helium or hydrogen. |
| Ionization Mode | Electron Ionization (EI) is commonly used. |
| MS Detection Mode | Selected Ion Monitoring (SIM) for quantification, targeting specific fragment ions of etoperidone. |
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like etoperidone in biological fluids. Coupled with either ultraviolet (UV) or mass spectrometry (MS) detection, HPLC offers robust and sensitive methods for both identification and quantification.
LC-UV: In HPLC with UV detection, the separation is achieved on a stationary phase (e.g., a C18 column) with a liquid mobile phase. After separation, the compounds pass through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the compound. This method is often used for routine analysis due to its simplicity and cost-effectiveness. The selection of the detection wavelength is critical and is based on the UV absorbance spectrum of etoperidone.
LC-MS: For higher sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) thermofisher.comresearchgate.netchromatographyonline.com. This combination allows for the precise determination of the mass-to-charge ratio of the separated compounds and their fragments, providing definitive identification and accurate quantification even at very low concentrations. LC-MS/MS is particularly valuable for metabolite identification studies, where the structures of unknown metabolites need to be elucidated.
Studies on the metabolism of etoperidone have utilized HPLC to separate the parent drug from its various metabolites in plasma, urine, and fecal extracts before their identification by mass spectrometry tandfonline.com.
Typical Parameters for an HPLC Method for Etoperidone Analysis:
| Parameter | LC-UV | LC-MS/MS |
| Column | Reversed-phase (e.g., C18, C8) | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). | A mixture of an aqueous buffer (often with formic acid or ammonium (B1175870) acetate) and an organic solvent. |
| Detection | UV absorbance at a specific wavelength. | Mass spectrometry, often using electrospray ionization (ESI) in positive mode. |
| Quantification | Based on the peak area of the UV chromatogram. | Based on the peak area of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). |
Spectroscopic Methods in Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation of etoperidone and its metabolites.
Mass Spectrometry (MS): As mentioned, MS is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, which is crucial for identifying unknown metabolites. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected ion and analyzing its product ions. The fragmentation patterns of metabolites can be compared to that of the parent drug to deduce the sites of metabolic modification. In the metabolism study of etoperidone, MS was used to identify 21 metabolites by analyzing their mass spectral fragments tandfonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types. By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, the precise arrangement of atoms in a molecule can be determined. This is particularly useful for unambiguously identifying the position of metabolic modifications, such as hydroxylation or oxidation, on the etoperidone molecule. The structural identification of etoperidone metabolites has been confirmed using ¹H NMR chemical shifts tandfonline.com.
Combined Approach: Often, a combination of MS and NMR data is required for the complete and unambiguous structural elucidation of novel metabolites nih.govnih.gov. MS provides the molecular formula and key fragmentation information, while NMR provides the detailed connectivity of the atoms.
Radiolabeled Compound Studies for Metabolism and Excretion (e.g., [¹⁴C] Etoperidone HCl)
Radiolabeled compound studies are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using a radiolabeled version of the drug, such as [¹⁴C] Etoperidone HCl, researchers can trace the fate of the drug and all its metabolites throughout the body.
A human study involving a single oral dose of [¹⁴C] etoperidone HCl provided comprehensive data on its disposition tandfonline.comnih.gov. Plasma, urine, and fecal samples were collected over a period of 120 hours and analyzed for total radioactivity. This allowed for the determination of the primary routes and rates of excretion. The study found that the majority of the radioactive dose was excreted in the urine (78.8 ± 3.6%), with a smaller portion in the feces (9.6 ± 4.1%) tandfonline.comnih.gov.
Furthermore, by combining radiometric analysis with chromatographic and spectroscopic techniques, the metabolic profile of etoperidone was extensively characterized. In this study, 21 metabolites were isolated and identified in plasma, urine, and fecal extracts tandfonline.comnih.gov. Unchanged etoperidone accounted for less than 0.01% of the dose in all excreta, indicating extensive metabolism tandfonline.comnih.gov. The major metabolic pathways identified were alkyl oxidation, piperazinyl oxidation, N-dealkylation, and phenyl hydroxylation nih.gov.
Key Findings from a [¹⁴C] Etoperidone HCl Study in Humans:
| Parameter | Finding |
| Primary Route of Excretion | Urine tandfonline.comnih.gov |
| Total Urinary Excretion (% of dose) | 78.8 ± 3.6 tandfonline.comnih.gov |
| Total Fecal Excretion (% of dose) | 9.6 ± 4.1 tandfonline.comnih.gov |
| Unchanged Etoperidone in Excreta | <0.01% tandfonline.comnih.gov |
| Number of Metabolites Identified | 21 tandfonline.comnih.gov |
| Major Metabolic Pathways | Alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation nih.gov |
In Vitro and In Vivo Study Designs and Methodologies
To complement human studies and to investigate specific mechanisms of action and metabolism, various in vitro and in vivo models are employed.
In Vitro Studies: These studies are conducted in a controlled laboratory setting outside of a living organism. For etoperidone, in vitro metabolism has been investigated using human and rat hepatic S9 fractions airitilibrary.com. These subcellular fractions contain a mixture of drug-metabolizing enzymes. By incubating etoperidone with these fractions in the presence of necessary cofactors (like an NADPH-generating system), researchers can identify the metabolites formed and the enzymes responsible. Such studies have identified several phase I metabolites of etoperidone and have shown that both rats and humans metabolize the drug extensively airitilibrary.com. Another in vitro study using human hepatic S9 fractions identified ten metabolites and pinpointed CYP3A4 as the predominant enzyme responsible for etoperidone metabolism in humans epa.gov.
In Vivo Studies: These studies are conducted in living organisms, typically animal models, to understand the physiological and pharmacological effects of a drug. For etoperidone, in vivo studies in rats have been used to elucidate its functional interaction with serotonin (B10506) receptors nih.gov. In one such study, the ability of etoperidone to either elicit or block a specific behavioral response (reciprocal forepaw treading) induced by a known serotonin agonist was measured. This type of study design helps to characterize the drug's activity as an agonist, antagonist, or partial agonist at specific receptor sites nih.gov. The results suggested a predominant antagonistic activity of etoperidone at 5-HT1A receptor sites in the rat central nervous system nih.gov.
Common Methodologies in Etoperidone Research:
| Study Type | Model/System | Purpose | Key Findings |
| In Vitro | Rat and Human Hepatic S9 Fractions | To investigate and compare the in vitro metabolism. | Etoperidone is extensively metabolized in both species via pathways like alkyl oxidation and N-dealkylation airitilibrary.com. |
| In Vitro | Human Hepatic S9 Fractions | To identify metabolic pathways and the specific CYP enzymes involved. | Ten metabolites were identified, and CYP3A4 was found to be the primary metabolizing enzyme epa.gov. |
| In Vivo | Reserpinized Rats | To determine the functional activity at serotonin 5-HT1A receptors. | Etoperidone demonstrated antagonistic activity at 5-HT1A receptors nih.gov. |
Future Research Directions and Therapeutic Implications of Etoperidone Hydrochloride
Re-evaluation of Therapeutic Potential in Specific Neurological or Psychiatric Conditions
Initially investigated for the treatment of depression, etoperidone (B1204206) has also been studied for tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence. drugbank.com However, its clinical application was hampered by a narrow therapeutic window, with effective doses being poorly tolerated due to sedative and cardiovascular effects linked to its α-adrenergic receptor inhibition. nih.gov These challenges led to the development of derivatives like nefazodone (B1678010) in an attempt to separate the serotonergic and adrenergic activities. nih.gov
Future research could focus on re-evaluating etoperidone's therapeutic potential in specific, well-defined patient populations. Its unique profile, combining serotonin (B10506) antagonism and reuptake inhibition, might offer benefits in subtypes of depression or anxiety where existing treatments are inadequate. wikipedia.org For instance, its effects on the sympathetic nervous system and pituitary-adrenal responses to stress suggest a potential role in stress-related disorders. nih.gov Modern clinical trial designs, incorporating genetic and biomarker data, could help identify patient subgroups most likely to respond favorably to etoperidone, potentially revitalizing its clinical utility.
Further Characterization of Metabolite Pharmacology and Toxicology
The metabolism of etoperidone proceeds through several pathways, including alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation. nih.govdrugbank.com In vitro studies using rat and human hepatic S9 fractions have identified several phase I metabolites, with hydroxylated and oxidized derivatives being prominent. airitilibrary.com
A comprehensive characterization of the pharmacological and toxicological profiles of all major etoperidone metabolites is a critical area for future research. Understanding the specific activity of each metabolite at various receptors and transporters will provide a more complete picture of etoperidone's mechanism of action. Furthermore, assessing the potential for drug-drug interactions and long-term toxicity of these metabolites is essential for a complete safety assessment.
Table 1: Known Metabolites of Etoperidone
| Metabolite Name | Chemical Formula |
| 1-(3-Chlorophenyl)piperazine (B195711) (mCPP) | C10H13ClN2 |
| 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-4-ethyl-5-(1-hydroxyethyl)-1,2,4-triazol-3-one | C21H30ClN5O2 |
| 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one | C23H34ClN5O2 |
| 4,5-diethyl-2-propyl-1,2,4-triazol-3-one | C9H17N3O |
| OH-ethyl Etoperidone (M1) | C19H28ClN5O2 |
| OH-Ph Etoperidone (M2) | C19H28ClN5O2 |
| oxo-ethyl Etoperidone (M3) | C19H26ClN5O2 |
| OH-ethyl-OH-Ph Etoperidone (M4) | C19H28ClN5O3 |
| oxo-ethyl-OH-Ph Etoperidone (M5) | C19H26ClN5O3 |
| triazole propyl aldehyde (M6) | C7H11N3O2 |
| triazole propionic acid (M7) | C7H11N3O3 |
| OH-Ph-MCPP (M9) | C10H13ClN2O |
This table is not exhaustive and represents metabolites identified in various studies.
Development of Novel Etoperidone Derivatives with Improved Efficacy and Safety Profiles
The development of nefazodone from etoperidone exemplifies the potential for creating derivatives with improved therapeutic profiles. nih.gov By modifying the chemical structure of etoperidone, it may be possible to enhance its affinity for specific serotonin receptor subtypes while reducing its activity at adrenergic receptors responsible for undesirable side effects.
Structure-activity relationship (SAR) studies will be instrumental in this endeavor. nih.govpharmacy180.com By systematically altering different parts of the etoperidone molecule, researchers can identify the key structural features responsible for its various pharmacological effects. This knowledge can then be used to design and synthesize novel analogs with a more desirable balance of activities. For example, modifications to the phenylpiperazine ring or the triazolone moiety could lead to compounds with greater selectivity for 5-HT2A versus α1-adrenergic receptors, potentially improving the side-effect profile.
Exploration of Etoperidone in Combination Therapies
The use of combination therapies is a common strategy in the management of psychiatric disorders, often employed to enhance efficacy or target different symptom domains. nih.govrxlist.com The unique pharmacological profile of etoperidone makes it a candidate for exploration in combination with other psychotropic agents.
For instance, combining etoperidone with a selective serotonin reuptake inhibitor (SSRI) could potentially offer a synergistic effect by targeting both serotonin reuptake and specific serotonin receptors. Such a combination might be beneficial in treatment-resistant depression. nih.gov Similarly, its combination with atypical antipsychotics could be explored in disorders like schizophrenia or bipolar disorder, where mood symptoms are prominent. nih.govdrugs.com However, any proposed combination would require careful consideration of potential pharmacokinetic and pharmacodynamic interactions to avoid adverse events such as serotonin syndrome. psychiatry-psychopharmacology.comuspharmacist.com
Advanced Computational and In Silico Studies (e.g., Molecular Docking, Molecular Dynamics Simulations)
Advanced computational techniques can provide valuable insights into the molecular interactions of etoperidone and its derivatives, guiding further drug development.
Molecular Docking: This technique can be used to predict the binding orientation and affinity of etoperidone and its analogs to various target proteins, such as serotonin and adrenergic receptors. ijper.orgmdpi.comnih.gov This can help in prioritizing compounds for synthesis and experimental testing.
Molecular Dynamics Simulations: These simulations can provide a dynamic view of how etoperidone interacts with its target receptors over time, offering insights into the conformational changes that lead to receptor activation or inhibition. researchgate.netmdpi.comnih.govnih.gov This can help in understanding the subtle differences in the mechanisms of action between etoperidone and its derivatives.
In Silico ADMET Screening: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel etoperidone derivatives. ijper.org This can help in identifying and eliminating compounds with unfavorable pharmacokinetic or toxicological profiles early in the drug discovery process.
These computational approaches, when integrated with experimental studies, can significantly accelerate the discovery and development of safer and more effective etoperidone-based therapeutics.
Biomarker Identification for Therapeutic Response and Adverse Event Prediction
The identification of reliable biomarkers is crucial for personalizing treatment and optimizing therapeutic outcomes. nih.gov In the context of etoperidone, future research should focus on identifying biomarkers that can predict a patient's response to treatment and their susceptibility to adverse events.
This could involve pharmacogenomic studies to identify genetic variations that influence etoperidone's metabolism and pharmacodynamics. For example, variations in the genes encoding cytochrome P450 enzymes could affect the rate at which etoperidone is metabolized to mCPP and other metabolites, thereby influencing both efficacy and side effects. psychiatry-psychopharmacology.com Additionally, proteomics and metabolomics approaches could be used to identify protein or small molecule biomarkers in the blood or cerebrospinal fluid that correlate with treatment response or the emergence of adverse effects. mdpi.com The development of such biomarkers would enable clinicians to select patients who are most likely to benefit from etoperidone therapy and to proactively manage potential risks.
Q & A
Q. What analytical methods are recommended for assessing the purity and stability of Etoperidone hydrochloride in preclinical studies?
High-performance liquid chromatography (HPLC) is the standard method for purity assessment, with validation criteria including impurity peak resolution and acceptance thresholds (e.g., ≤0.1% for individual impurities). Stability studies should follow ICH guidelines, using forced degradation under thermal, photolytic, and hydrolytic conditions to identify degradation products. Data interpretation must align with pharmacopeial standards, such as those outlined in USP monographs for related hydrochloride compounds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Researchers must adhere to OSHA Hazard Communication Standards (HCS), including:
- Use of nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Prohibition of eating, drinking, or smoking in work areas .
- Immediate decontamination of spills with neutralizers (e.g., sodium bicarbonate) and proper disposal per institutional chemical hygiene plans .
Q. Which experimental models are optimal for studying Etoperidone’s pharmacokinetic properties?
- In vitro : Cell-based assays (e.g., hepatic microsomes for metabolic stability) and artificial membranes (PAMPA) for permeability .
- In vivo : Rodent models for bioavailability studies, with plasma samples analyzed via LC-MS/MS. Dose-response curves should be validated against clinical trial data (e.g., phase II/III human studies) .
Advanced Research Questions
Q. How can contradictions between in vitro binding affinity and in vivo efficacy data for Etoperidone be resolved?
- Experimental Design : Conduct parallel in vitro (e.g., receptor occupancy assays) and in vivo (e.g., forced swim tests in rodents) studies under identical dosing regimens.
- Data Integration : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target engagement. Adjust for species-specific metabolic differences, such as cytochrome P450 isoform variability .
Q. What methodological strategies improve reproducibility in Etoperidone’s antidepressant efficacy studies?
- Blinding : Implement double-blind, randomized controlled trials (RCTs) with active comparators (e.g., fluoxetine) to minimize bias .
- Standardization : Adopt SOPs for animal housing conditions, drug administration routes, and behavioral assay protocols (e.g., tail suspension test duration) .
- Data Transparency : Publish raw datasets and statistical code in supplementary materials to enable independent validation .
Q. How can molecular dynamics (MD) simulations optimize Etoperidone’s therapeutic targeting?
- Binding Site Analysis : Run 100+ ns MD simulations to map Etoperidone’s interactions with serotonin transporters (SERT) and compare binding free energies (e.g., MM-PBSA calculations) .
- Synergistic Effects : Screen combinatorial libraries (e.g., queuine + Etoperidone) to identify non-overlapping binding sites that enhance efficacy without competition .
Q. What experimental frameworks address variability in long-term Etoperidone efficacy studies?
- Longitudinal Design : Use multi-center trials with stratified randomization by patient subgroups (e.g., treatment-resistant depression) .
- Endpoint Selection : Combine clinician-rated scales (HAM-D) with biomarker monitoring (e.g., BDNF levels) to capture multidimensional outcomes .
Methodological Resources
- Analytical Validation : Refer to USP monographs for impurity profiling and stability testing protocols .
- Computational Tools : GROMACS for MD simulations; Schrödinger Suite for docking studies .
- Ethical Compliance : Obtain IRB approval for human trials and adhere to ARRIVE guidelines for animal research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
